2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H17FN2O2S2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is 388.07154830 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Derivatives :The synthesis of novel derivatives from the core structure has been explored to assess their biological activities. A study by Ashalatha et al. (2007) introduced various derivatives synthesized from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, evaluating them for anti-inflammatory, CNS depressant, and antimicrobial activities. Some compounds showed promising biological activities (Ashalatha et al., 2007).
Antimicrobial and Anti-inflammatory Properties :Research into the antimicrobial and anti-inflammatory properties of thienopyrimidine derivatives has yielded positive results. For instance, derivatives have demonstrated significant antimicrobial potency against various bacterial strains and fungal infections, with specific compounds showing comparable or superior activity to standard drugs in preclinical models (Kerru et al., 2019).
Chemical Properties and Structural Analysis
Chemical Synthesis and Characterization :The chemical synthesis routes for these compounds often involve cyclization reactions and modifications to introduce various substituents, enhancing the molecule's biological activity. Studies have detailed the synthesis processes, characterizing the compounds using analytical and spectral data to confirm their structures (Sauter & Deinhammer, 1973).
Crystal Structure and Molecular Interaction :The crystal structure analysis provides insights into the molecular conformation, intermolecular interactions, and potential binding mechanisms of these compounds. Research has explored how structural modifications influence molecular geometry, with implications for their biological activity and interaction with biological targets (Chen & Liu, 2019).
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S2/c1-22-18(24)16-13-4-2-3-5-15(13)26-17(16)21-19(22)25-10-14(23)11-6-8-12(20)9-7-11/h6-9H,2-5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIJJIGPCABRHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)F)SC4=C2CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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